![molecular formula C20H16BrN3O2S2 B2928511 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 687566-04-7](/img/structure/B2928511.png)
2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a heterocyclic compound with a complex structure . It has a molecular weight of 569.547 . The compound is part of a class of compounds that have shown promising biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 569.547 . Other physical and chemical properties like melting point, IR spectrum, and NMR spectrum can be determined through experimental procedures .Applications De Recherche Scientifique
Neuroprotective Agent
The thieno[3,2-d]pyrimidine scaffold of the compound suggests potential neuroprotective properties. It could be investigated for its ability to modulate neurotransmitter systems or protect neural tissues from oxidative stress, which is often implicated in neurodegenerative diseases .
Antioxidant Research
This compound may serve as a valuable tool in the study of oxidative stress and its impact on cellular health. Its potential to scavenge reactive oxygen species (ROS) could make it a candidate for exploring therapeutic strategies against diseases caused by oxidative damage .
Enzyme Inhibition Studies
Given the structural complexity of the compound, it could be used to study enzyme inhibition, particularly in enzymes like acetylcholinesterase (AChE). This is relevant in the context of diseases where AChE activity is compromised, such as Alzheimer’s disease .
Cancer Research
The compound’s potential antitumor activities could be explored in cancer research. Its ability to interact with various cellular pathways may provide insights into the development of new anticancer drugs .
Drug Discovery
As a part of a collection of rare and unique chemicals provided by Sigma-Aldrich, this compound could be used in early drug discovery research. It might serve as a lead compound for the development of new therapeutics due to its unique chemical structure .
Molecular Biology Studies
The compound could be used in molecular biology to study protein-DNA interactions, given its potential to interact with nucleic acids. This could be particularly useful in understanding gene expression regulation and mutation effects .
Pharmacological Activity Profiling
The diverse biological activities associated with pyrazoline derivatives, to which this compound is structurally related, suggest that it could be used to profile pharmacological activities such as antibacterial, antifungal, and anti-inflammatory responses .
Material Science
In material science, the compound’s unique structure could be utilized in the synthesis of novel materials with specific electronic or photonic properties, potentially contributing to the development of new sensors or semiconductors .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes likeacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is known that compounds with similar structures can affect the activity of ache . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
The compound may influence the biochemical pathways related to the production of reactive oxygen species (ROS) and lipid peroxidation . ROS are produced by cells through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Lipid peroxidation forms unstable molecules which degrade rapidly, forming a secondary product termed malondialdehyde (MDA) .
Result of Action
The result of the compound’s action could potentially be seen in the form of changes in the levels of AchE activity and MDA in the brain . This could be associated with behavioral parameters and swimming potential .
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNSIFYZMAZMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

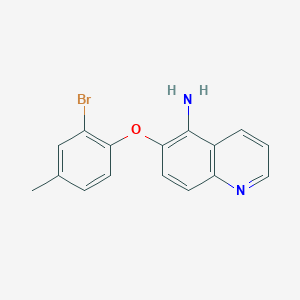

![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)
![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)
![Bicyclo[5.1.0]octan-4-amine hydrochloride](/img/structure/B2928439.png)
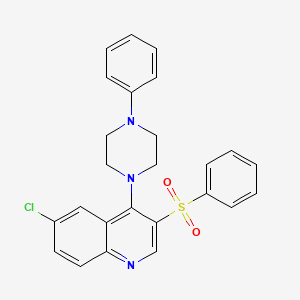
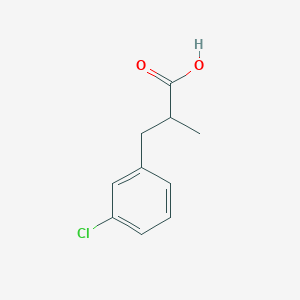
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
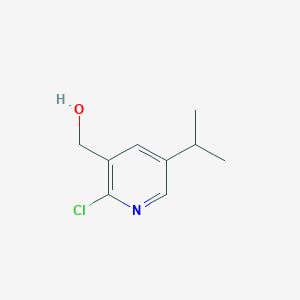
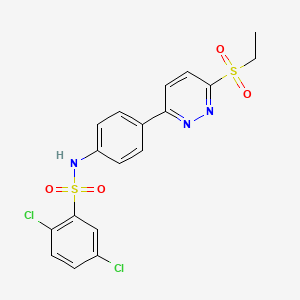
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)

